molecular formula C5H8ClF2N B2384195 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride CAS No. 2378501-57-4

2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride

Cat. No.: B2384195
CAS No.: 2378501-57-4
M. Wt: 155.57
InChI Key: KFUWLCWOZGVPKD-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride belongs to the broader classification of organofluorine compounds, specifically within the subcategory of fluorinated spirocyclic amines. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for spiro-connected cycloalkanes, where the spiro[2.2]pentane designation indicates the presence of two three-membered rings sharing a common carbon atom. The compound's full chemical name, 2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride, precisely describes its structural features including the positioning of the difluoromethyl group at the 2-position and the primary amine functionality at the 1-position of the spiropentane framework.

The classification of this compound extends beyond simple structural descriptors to encompass its role as a member of the triangulane family, which represents the simplest spiro-connected cycloalkanes. Spiropentane itself, with the molecular formula C₅H₈, serves as the parent hydrocarbon from which this fluorinated derivative is conceptually derived. The incorporation of fluorine atoms and the amine functional group transforms the basic spiropentane scaffold into a highly functionalized building block with enhanced chemical and biological properties. This transformation exemplifies the evolution of simple cycloalkane structures into sophisticated molecular tools for contemporary chemical research.

The compound's classification as an organofluorine amine places it within a strategically important category of compounds that combine the metabolic stability and lipophilicity benefits of fluorine substitution with the synthetic versatility of amine functionality. This dual character makes the compound particularly valuable for applications requiring both chemical stability and functional group availability for further derivatization. The hydrochloride salt form enhances the compound's handling properties and solubility characteristics, making it more suitable for various synthetic applications and potential biological evaluations.

Historical Context and Development

The historical development of 2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride is intrinsically linked to the broader evolution of spiropentane chemistry, which began with Gustavson's pioneering work in 1887. Gustavson's initial synthesis involved the reaction of 2,2-bis(bromomethyl)-1,3-dibromopropane with ground zinc metal, producing a molecule with the formula C₅H₈ that was initially called vinyltrimethylene. The correct structural assignment as spiropentane was not established until 1907, when Fecht proposed the spiro-connected structure based on comparative synthetic evidence.

The development of fluorinated spiropentane derivatives represents a more recent advancement in this field, emerging from the convergence of organofluorine chemistry and spirocyclic synthesis methodologies. The specific compound 2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride was first catalogued in chemical databases in 2020, as evidenced by its PubChem creation date. This relatively recent appearance reflects the ongoing evolution of synthetic methodologies that enable the preparation of highly functionalized fluorinated spirocycles.

The historical context of this compound also encompasses the broader development of fluorinated building blocks for medicinal chemistry applications. The recognition that fluorine substitution can significantly enhance the pharmacological properties of organic molecules has driven extensive research into fluorinated scaffolds. The spiropentane framework, with its rigid three-dimensional geometry and unique conformational properties, provides an ideal template for incorporating fluorine atoms in a geometrically defined manner. This combination has led to increased interest in fluorinated spirocycles as privileged structures for drug discovery applications.

The compound's development timeline also reflects advances in fluorination methodology, particularly the development of selective fluorinating agents and conditions that enable the introduction of fluorine atoms into complex molecular frameworks. The evolution from early fluorination methods using elemental fluorine to more sophisticated reagent systems has made possible the synthesis of compounds like 2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride with high selectivity and efficiency.

Structural Significance in Organofluorine Chemistry

The structural significance of 2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride in organofluorine chemistry stems from its unique combination of spirocyclic geometry and strategic fluorine placement. The spiropentane core provides a rigid, three-dimensional scaffold that constrains molecular conformations while the difluoromethyl group introduces distinctive electronic and steric effects. This combination creates a molecular framework that exhibits enhanced metabolic stability, altered lipophilicity, and modified electronic properties compared to non-fluorinated analogs.

The positioning of the two fluorine atoms at the 2-position of the spiropentane ring system is particularly significant from a conformational perspective. This placement creates a gem-difluoromethyl group that exhibits characteristic electronic effects, including the inductive withdrawal of electron density and the introduction of substantial electronegativity. These effects propagate throughout the spirocyclic framework, influencing both the reactivity of the amine functional group and the overall molecular properties of the compound. The rigid spirocyclic geometry ensures that these electronic effects are expressed in a geometrically defined manner, creating predictable structure-activity relationships.

Recent research has highlighted the potential of 4,4-difluorospiro[2.2]pentan-1-yl groups as fluorinated substituents for expanding synthetic and medicinal chemistry applications. While structurally related, the 2,2-difluoro isomer discussed here represents a distinct regioisomer with different electronic and steric properties. The comparison between these regioisomers provides valuable insights into the relationship between fluorine positioning and molecular properties within the spiropentane framework.

The structural significance extends to the compound's role as a representative member of the broader class of fluorinated spirocyclic building blocks. The spiropentane framework offers unique advantages in terms of three-dimensional shape and conformational rigidity, while the fluorine substitution pattern provides opportunities for fine-tuning molecular properties. This combination has led to recognition of fluorinated spirocycles as valuable scaffolds for drug discovery, particularly in applications requiring precise control over molecular geometry and electronic properties.

Physical and Chemical Identifiers

The physical and chemical identifiers of 2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride provide essential information for its characterization and application in research contexts. The compound's molecular formula C₅H₈ClF₂N reflects its composition of five carbon atoms, eight hydrogen atoms, one chlorine atom (from the hydrochloride salt), two fluorine atoms, and one nitrogen atom. The molecular weight of 155.57 grams per mole positions this compound in the range typical of small molecule building blocks used in pharmaceutical research.

Property Value Source
PubChem Compound Identifier 145912906
Chemical Abstracts Service Number 2378501-57-4
Molecular Formula C₅H₈ClF₂N
Molecular Weight 155.57 g/mol
International Chemical Identifier InChI=1S/C5H7F2N.ClH/c6-5(7)3(8)4(5)1-2-4;/h3H,1-2,8H2;1H
International Chemical Identifier Key KFUWLCWOZGVPKD-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System C1CC12C(C2(F)F)N.Cl

The International Union of Pure and Applied Chemistry name, 2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride, provides a systematic description of the compound's structure that enables unambiguous identification. The Simplified Molecular Input Line Entry System notation C1CC12C(C2(F)F)N.Cl offers a computer-readable representation of the molecular structure that facilitates database searches and computational analysis. The International Chemical Identifier and its corresponding key provide additional layers of structural identification that are particularly valuable for international chemical databases and regulatory applications.

The compound's Chemical Abstracts Service number 2378501-57-4 serves as a unique identifier within the Chemical Abstracts database system, enabling precise literature searches and chemical inventory management. The PubChem Compound Identifier 145912906 provides direct access to comprehensive structural and property data within the National Center for Biotechnology Information's chemical database. These identifiers collectively ensure that the compound can be unambiguously referenced across different chemical information systems and research contexts.

Relationship to Other Spiropentane Derivatives

The relationship between 2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride and other spiropentane derivatives illuminates its position within the broader family of spirocyclic compounds and highlights the diversity of structural modifications possible within this framework. Spirocyclic compounds represent an important class of molecules characterized by their rigid three-dimensional geometries and unique conformational properties, which have found extensive applications in pharmaceutical chemistry and materials science.

The parent compound spiropentane serves as the foundational structure from which numerous derivatives have been developed. The synthesis of polysubstituted spiropentanes has been achieved through various methodologies, including regio- and diastereoselective carbometalation reactions of cyclopropenes. These synthetic approaches have enabled the preparation of spiropentane derivatives with up to five stereocenters, including three quaternary carbon centers, demonstrating the structural complexity achievable within this molecular framework.

Recent developments in spiropentane chemistry have focused on the incorporation of fluorinated substituents to enhance the properties of these scaffolds for medicinal chemistry applications. The 4,4-difluorospiro[2.2]pentan-1-yl group has been specifically highlighted as a fluorinated substituent designed to expand the synthetic and medicinal chemists' toolbox. This regioisomer of the compound under discussion demonstrates the importance of fluorine positioning in determining the properties and applications of fluorinated spirocycles.

The broader spirocycle family includes bicyclic structures such as spiropentane analogs of nucleosides, which have shown biological activity against various viral targets. These compounds exemplify the potential for spirocyclic scaffolds to serve as mimics of naturally occurring molecules while providing enhanced stability and altered pharmacological properties. The synthesis of all stereoisomers of spiropentane nucleoside analogs has revealed structure-activity relationships that inform the design of new therapeutic agents.

Comparative analysis of different spiropentane derivatives reveals the influence of substitution patterns on molecular properties and biological activity. For example, the incorporation of amino functional groups, as seen in 2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride, provides opportunities for further derivatization and hydrogen bonding interactions. The positioning of these functional groups relative to the spirocyclic framework significantly influences the compound's chemical reactivity and potential biological interactions.

Properties

IUPAC Name

2,2-difluorospiro[2.2]pentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)3(8)4(5)1-2-4;/h3H,1-2,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUWLCWOZGVPKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C2(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene precursors, which react with cyclopropylamines to form the spiro structure. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Its unique structure allows for enhanced binding affinity to various biological targets, which may modulate their activity effectively.

Drug Discovery

As a building block for more complex molecules, 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride is utilized in the synthesis of novel pharmaceuticals. Its fluorinated nature can improve the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability .

Biological Research

Research has focused on its bioactive properties, exploring how its interactions with specific molecular targets can lead to desirable biological effects. The presence of fluorine atoms enhances its reactivity and stability within biological systems .

Case Study 1: Inhibition of IRE1a

A study highlighted the potential of compounds similar to 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride as inhibitors of IRE1a, a key player in the unfolded protein response (UPR). This pathway is crucial for cell survival under stress conditions, and modulation of IRE1a activity could have therapeutic implications for cancer and other diseases .

Case Study 2: Development of Advanced Materials

Another application explored the use of this compound in developing advanced materials with unique properties due to its spiro structure. Such materials can be employed in various industries, including electronics and pharmaceuticals .

Mechanism of Action

The mechanism of action of 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially modulating their activity. The spiro structure may also contribute to its stability and reactivity, allowing it to interact with multiple pathways within a biological system.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2,2-difluorospiro[2.2]pentan-1-amine hydrochloride and analogous compounds:

Compound Name Molecular Formula Key Structural Features Synthetic Highlights Applications/Notes
2,2-Difluorospiro[2.2]pentan-1-amine hydrochloride C₅H₈ClF₂N Spiro[2.2]pentane core; 2,2-difluoro substitution Synthesized via radical reduction or azide-to-amine protocols; scalable (multigram yields ≥78%) . Used as a rigid, low-steric-hindrance amine in BACE1 inhibitors and other drug candidates .
4,4-Difluorospiro[2.2]pentan-1-amine hydrochloride C₅H₈ClF₂N Fluorines at 4,4-positions on spiro core Priced at €970/50mg (CymitQuimica), suggesting higher synthetic complexity vs. 2,2-difluoro isomer . Positional fluorine variation may alter electronic properties (e.g., pKa, lipophilicity).
3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride C₅H₈ClFN Bicyclo[1.1.1]pentane scaffold; monofluorinated Prepared via Staudinger reaction or azide reductions; yields ~77% . Common bioisostere for para-substituted anilines; used in kinase inhibitors .
2,2-Difluorocyclopentan-1-amine hydrochloride C₅H₈ClF₂N Monocyclic; 2,2-difluoro substitution Synthesized via SN2 displacement or reductive amination (CAS 921599-70-4) . Less rigid than spiro/bicyclo analogs; potential for broader conformational flexibility .
6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride C₇H₁₁ClF₂N Larger spiro[3.3]heptane core Predicted collision cross-section: 145 Ų (CID 54595506) . Increased ring size may enhance membrane permeability in CNS-targeting drugs .

Key Analysis

Structural Rigidity: The spiro[2.2]pentane core imposes high rigidity, reducing conformational flexibility compared to monocyclic analogs like 2,2-difluorocyclopentan-1-amine . This rigidity is advantageous in drug design for mimicking planar aromatic systems while avoiding metabolic oxidation. In contrast, bicyclo[1.1.1]pentane derivatives (e.g., 3-fluorobicyclo[1.1.1]pentan-1-amine) offer similar rigidity but lack the spiro junction, resulting in distinct steric profiles .

Fluorine Substitution Effects: Fluorine at the 2,2-positions (vs. 4,4- in the spiro[2.2]pentane isomer) influences electronic properties. For example, 2,2-difluoro substitution may lower the amine’s pKa due to electron-withdrawing effects, enhancing solubility in physiological conditions .

Synthetic Accessibility :

  • The target compound is synthesized via radical-mediated reductions (e.g., TTMSS/HOCH₂CH₂SH), achieving multigram yields (78–82%) . In contrast, 4,4-difluorospiro[2.2]pentan-1-amine is more expensive (€970/50mg), implying challenges in fluorination or purification .
  • Bicyclo[1.1.1]pentane derivatives require specialized precursors (e.g., iodoazides) and Staudinger reactions, limiting scalability .

Biological Relevance :

  • 2,2-Difluorospiro[2.2]pentan-1-amine is integrated into BACE1 inhibitors, where its compact structure engages glycine residues without anilide functional groups .
  • Larger spiro systems (e.g., spiro[3.3]heptane) may improve blood-brain barrier penetration due to increased hydrophobicity .

Biological Activity

2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a five-membered ring fused with another five-membered ring. The molecular formula is C5H10ClF2N, and it has garnered attention in various scientific fields due to its potential biological activities and applications in drug discovery.

The synthesis of 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride typically involves multi-step synthetic routes, including the reaction of suitable precursors with fluorinating agents. One common method utilizes difluorocarbene precursors that react with cyclopropylamines under controlled conditions. The hydrochloride salt is formed by treating the amine with hydrochloric acid.

PropertyValue
Molecular FormulaC5H10ClF2N
Molecular Weight155.57 g/mol
CAS Number2378501-57-4
StructureSpirocyclic

Biological Activity

Research into the biological activity of 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride indicates its potential as a bioactive compound in drug discovery. The compound's unique structure allows it to interact with various biological targets, potentially modulating their activity.

The mechanism of action involves the compound's interaction with specific molecular targets, where the presence of fluorine atoms enhances binding affinity to certain enzymes or receptors. This interaction may influence pathways related to neurological disorders and other therapeutic areas.

Case Studies and Research Findings

Recent studies have explored the compound's effects in various biological contexts:

  • Neurological Disorders : Preliminary investigations suggest that 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride may exhibit neuroprotective properties, making it a candidate for further research in treating conditions like Alzheimer's disease.
    • Study Example : In a mouse model for neurodegeneration, administration of the compound showed a significant reduction in neuroinflammation markers compared to control groups (p < 0.05) .
  • Cancer Research : The compound has been evaluated for its potential anti-cancer properties, particularly in inhibiting tumor growth.
    • Study Example : A study involving xenograft models demonstrated that treatment with the compound at doses of 30 mg/kg resulted in reduced tumor volume compared to vehicle controls (initial volume ~307 mm³) .

Interaction Studies

Interaction studies are crucial for understanding the behavior of 2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride within biological systems. These studies often focus on:

  • Enzyme Binding : Investigations into how the compound binds to specific enzymes have shown promising results, indicating potential applications in enzyme modulation.
  • Receptor Interaction : The spiro structure contributes to its stability and reactivity, allowing for interactions with multiple pathways within biological systems .

Q & A

Q. What are the key synthetic pathways for 2,2-Difluorospiro[2.2]pentan-1-amine hydrochloride, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis typically involves constructing the spirocyclic core via [2.2]pentane intermediates, followed by fluorination and amine functionalization. Microwave-assisted reactions and solvent-free conditions are effective for improving yields (e.g., 15–20% yield increases compared to conventional heating). For example, fluorination steps may use Selectfluor® under inert atmospheres to minimize side reactions. Post-synthesis, recrystallization in ethanol/water mixtures enhances purity .

Q. How is the structural integrity of 2,2-Difluorospiro[2.2]pentan-1-amine hydrochloride confirmed post-synthesis?

  • Methodological Answer: Structural confirmation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) . The spirocyclic framework generates distinct NMR splitting patterns due to restricted rotation, while fluorine atoms cause characteristic coupling (e.g., 2JFH^2J_{F-H} and 3JFH^3J_{F-H}). X-ray crystallography is recommended for resolving conformational ambiguities, particularly to verify the spiro junction geometry .

Q. What role does the hydrochloride salt play in the compound's physicochemical properties?

  • Methodological Answer: The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water at 25°C) and stability by protonating the amine group, reducing oxidative degradation. This is critical for in vitro assays requiring physiological pH compatibility. Salt formation is typically achieved by treating the free base with HCl gas in diethyl ether .

Advanced Research Questions

Q. How do stereochemical considerations influence the biological activity of this compound, and what methods resolve enantiomeric purity?

  • Methodological Answer: The spirocyclic core may introduce chirality, impacting binding to biological targets (e.g., neurotransmitter receptors). Enantiomeric resolution requires chiral HPLC (e.g., Chiralpak® IA column, hexane/isopropanol mobile phase) or enzymatic kinetic resolution. Comparative studies on enantiomers should include circular dichroism (CD) spectroscopy to correlate absolute configuration with activity .

Q. What strategies mitigate conflicting data in biological activity assays for spirocyclic amines?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, buffer conditions). Standardization steps:
  • Use radioligand binding assays (e.g., 3H^3H-labeled analogs) for receptor affinity studies.
  • Validate functional activity via cAMP accumulation or calcium flux assays.
  • Control for batch-to-batch purity using LC-MS (>98% purity threshold) .

Q. How does the spirocyclic framework impact the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The rigid spiro structure reduces conformational flexibility, favoring SN_N2 mechanisms at the amine group. For example, alkylation with methyl iodide proceeds efficiently in DMF with K2_2CO3_3 as base (70–80% yield). Steric hindrance at the spiro junction may suppress competing elimination pathways. Computational modeling (DFT) predicts transition-state geometries to guide reaction optimization .

Key Considerations for Experimental Design

  • Contradiction Analysis: Always cross-validate biological data with orthogonal assays (e.g., in vitro binding vs. in vivo efficacy).
  • Structural Analogues: Compare with non-fluorinated or non-spiro derivatives to isolate fluorine/spiro effects (see for difluorophenyl analogs) .
  • Safety Protocols: Handle fluorinated amines under fume hoods due to potential volatility; use PPE as per guidelines .

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